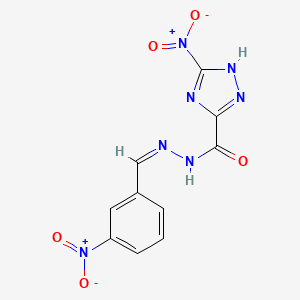![molecular formula C19H21ClN2O B6078556 (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as JNJ-42165279, is a small-molecule inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of the signaling pathways involved in dopamine and cAMP-mediated neurotransmission, which are implicated in various neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
作用機序
(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is a selective inhibitor of PDE10A, which is highly expressed in the striatum, a brain region that plays a key role in the regulation of movement, motivation, and cognition. PDE10A regulates the levels of cAMP and cGMP, two important second messengers involved in the signaling pathways of dopamine and glutamate receptors. By inhibiting PDE10A, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone increases the levels of cAMP and cGMP, which in turn enhances the signaling of dopamine and glutamate receptors, leading to improved neurotransmission and cognitive function.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to increase the levels of cAMP and cGMP in the striatum of animals and humans. In humans, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to improve cognitive performance in various tasks such as working memory, attention, and executive function. (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to reduce the hyperactivity induced by psychostimulant drugs in humans, suggesting a potential use in the treatment of substance use disorders.
実験室実験の利点と制限
(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high selectivity for PDE10A, its good pharmacokinetic properties, and its ability to cross the blood-brain barrier. However, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone also has some limitations, including its relatively low potency (IC50 = 18 nM) compared to other PDE10A inhibitors, its limited solubility in aqueous solutions, and its potential off-target effects on other PDE isoforms.
将来の方向性
There are several future directions for the research on (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to investigate the potential of (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone as a therapeutic agent for neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to explore the mechanism of action of (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in more detail, including its effects on the downstream signaling pathways of dopamine and glutamate receptors. Finally, the development of more potent and selective PDE10A inhibitors could lead to the discovery of novel therapeutics for neuropsychiatric disorders.
合成法
The synthesis of (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 4-chloro-2-methylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(3-pyridinylmethyl)-3-piperidinol to give the desired product, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. The overall yield of the synthesis is around 20%, and the purity of the final product is above 98%.
科学的研究の応用
(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied in preclinical models of neuropsychiatric disorders. In animal models of schizophrenia, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to improve cognitive performance and reduce the hyperactivity induced by psychostimulant drugs. In animal models of Huntington's disease, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to reduce the motor deficits and improve the survival of the affected neurons. In animal models of Parkinson's disease, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to improve the motor symptoms and reduce the neuroinflammation.
特性
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-10-17(20)6-7-18(14)19(23)16-5-3-9-22(13-16)12-15-4-2-8-21-11-15/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMALWGNQHXQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)

![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)